![molecular formula C10H12N4S B2533960 4-(Pyrazolo[1,5-a]pyrazin-4-yl)thiomorpholine CAS No. 2034606-84-1](/img/structure/B2533960.png)
4-(Pyrazolo[1,5-a]pyrazin-4-yl)thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyrazolo[1,5-a]pyrazin-4-yl)thiomorpholine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core fused with a thiomorpholine ring
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[1,5-a]pyrazin structures have been reported to inhibit janus kinase and Cyclin-Dependent Kinase 2 (CDK2) . These kinases play crucial roles in cell signaling and cell cycle regulation, respectively.
Mode of Action
Kinase inhibitors typically work by binding to the atp-binding pocket of the kinase, preventing the phosphorylation of substrates and thus inhibiting signal transduction .
Biochemical Pathways
For instance, Janus Kinase inhibitors can affect the JAK-STAT signaling pathway, which is involved in immune response, cell growth, and survival . Similarly, CDK2 inhibitors can affect the cell cycle, particularly the transition from G1 phase to S phase .
Result of Action
Kinase inhibitors generally result in the inhibition of cell signaling pathways, potentially leading to effects such as reduced cell proliferation or induced cell death .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-(Pyrazolo[1,5-a]pyrazin-4-yl)thiomorpholine are not fully understood yet. It has been found that pyrazolopyrimidines, the family to which this compound belongs, can interact with various biomolecules. For instance, one isomer of pyrazolopyrimidines is the basis for a class of sedative and anxiolytic drugs related to benzodiazepines .
Cellular Effects
Some derivatives of pyrazolopyrimidines have shown cytotoxic activities against certain cell lines
Molecular Mechanism
It has been suggested that pyrazolopyrimidines can act as bioisosteres of adenine and retain the main interactions of ATP at the kinase domain
Temporal Effects in Laboratory Settings
It has been noted that pyrazolopyrimidines have tunable photophysical properties , suggesting that the effects of this compound may change over time under certain conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrazolo[1,5-a]pyrazin-4-yl)thiomorpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyrazolo[1,5-a]pyrazine with thiomorpholine in the presence of a base such as sodium hydride in a solvent like dimethylformamide at elevated temperatures . This reaction proceeds through nucleophilic substitution, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrazolo[1,5-a]pyrazin-4-yl)thiomorpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrazolo[1,5-a]pyrazine derivatives.
Scientific Research Applications
4-(Pyrazolo[1,5-a]pyrazin-4-yl)thiomorpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent
Industry: Utilized in the development of advanced materials, including fluorescent probes and sensors.
Comparison with Similar Compounds
4-(Pyrazolo[1,5-a]pyrazin-4-yl)thiomorpholine can be compared with other similar compounds such as:
Pyrazolo[1,5-a]pyrimidine: Known for its anticancer and enzymatic inhibitory activities.
Pyrazolo[3,4-d]pyrimidine: Investigated for its potential as a CDK2 inhibitor in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Explored for its biological and molecular modeling applications.
The uniqueness of this compound lies in its thiomorpholine ring, which imparts distinct chemical and biological properties compared to other pyrazolo-based compounds.
Properties
IUPAC Name |
4-pyrazolo[1,5-a]pyrazin-4-ylthiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-2-12-14-4-3-11-10(9(1)14)13-5-7-15-8-6-13/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHAJFDQMPATDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=CN3C2=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

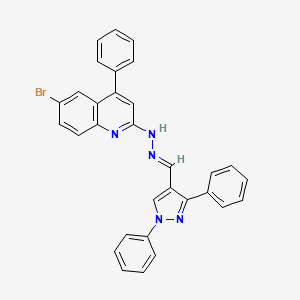
![N-(4-fluorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2533881.png)
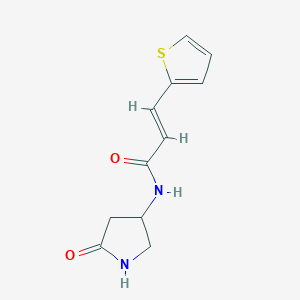
![3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(3-methylphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2533885.png)
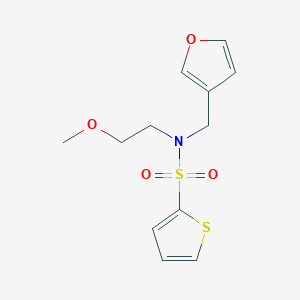
![3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole](/img/structure/B2533888.png)
![(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-1H-indol-2-one](/img/structure/B2533889.png)

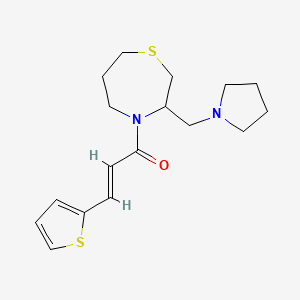
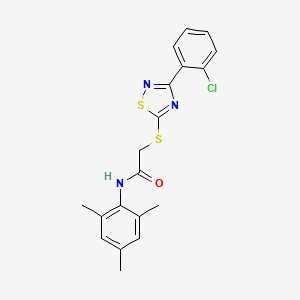
![N-[6-(MORPHOLINE-4-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]PYRIDINE-3-CARBOXAMIDE](/img/structure/B2533896.png)
![6-(4-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2533897.png)
![1-{3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoyl}piperidine-4-carboxamide](/img/structure/B2533900.png)
